Z-YVAD-CMK (trifluoroacetate salt)

Catalog No.
S11192582
CAS No.
M.F
C32H38ClF3N4O11
M. Wt
747.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-YVAD-CMK (trifluoroacetate salt)

Product Name

Z-YVAD-CMK (trifluoroacetate salt)

IUPAC Name

(3S)-5-chloro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C32H38ClF3N4O11

Molecular Weight

747.1 g/mol

InChI

InChI=1S/C30H37ClN4O9.C2HF3O2/c1-17(2)26(29(42)32-18(3)27(40)33-22(14-25(38)39)24(37)15-31)35-28(41)23(13-19-9-11-21(36)12-10-19)34-30(43)44-16-20-7-5-4-6-8-20;3-2(4,5)1(6)7/h4-12,17-18,22-23,26,36H,13-16H2,1-3H3,(H,32,42)(H,33,40)(H,34,43)(H,35,41)(H,38,39);(H,6,7)/t18-,22-,23-,26-;/m0./s1

InChI Key

VIEXXRMVRHEMFV-NWFMSPOZSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O

Z-YVAD-CMK (trifluoroacetate salt) is a potent and selective inhibitor of caspase-1, a cysteine protease that plays a critical role in the inflammatory response and apoptosis. This compound belongs to the class of chloromethyl ketones, which are known for their ability to irreversibly inhibit cysteine proteases by modifying the active site cysteine residue. The trifluoroacetate salt form enhances its solubility and bioavailability, making it suitable for various biological applications.

Z-YVAD-CMK functions primarily through the formation of a covalent bond with the active site cysteine of caspase-1. This reaction leads to the irreversible inhibition of the enzyme, preventing it from cleaving its substrates, such as interleukin-1β and interleukin-18, which are crucial mediators of inflammation. The specificity of Z-YVAD-CMK for caspase-1 allows it to effectively modulate inflammatory pathways without broadly inhibiting other caspases, making it a valuable tool in research and potential therapeutic applications.

Z-YVAD-CMK has demonstrated significant biological activity in various studies. It has been shown to inhibit caspase-1 activation in models of inflammation and cell death, particularly in the context of pyroptosis—a form of programmed cell death associated with inflammation. In animal models, treatment with Z-YVAD-CMK has been linked to reduced vascular inflammation and lesion development in conditions such as atherosclerosis and intracerebral hemorrhage. Additionally, its use has been associated with improved neurological outcomes following brain injuries by mitigating inflammatory responses .

The synthesis of Z-YVAD-CMK typically involves the following steps:

  • Protection of Amino Acids: The amino acids are protected using standard techniques to prevent unwanted reactions.
  • Coupling Reaction: The protected amino acids are coupled using coupling reagents like HBTU or DIC to form a peptide bond.
  • Formation of Chloromethyl Ketone: The chloromethyl ketone functionality is introduced through specific reactions involving chloromethylation.
  • Deprotection: The protecting groups are removed to yield the final product, Z-YVAD-CMK.

The trifluoroacetate salt form can be obtained by neutralizing the free base form with trifluoroacetic acid.

Z-YVAD-CMK is primarily used in research settings to study the role of caspase-1 in various biological processes, including:

  • Inflammation: Investigating its role in inflammatory diseases such as rheumatoid arthritis and atherosclerosis.
  • Neuroprotection: Exploring its potential in protecting against neurodegenerative diseases by inhibiting inflammatory pathways.
  • Cell Death Studies: Understanding mechanisms of pyroptosis and apoptosis in different cellular contexts.

Its ability to selectively inhibit caspase-1 makes it an important tool for dissecting complex signaling pathways involved in immune responses.

Studies have shown that Z-YVAD-CMK interacts specifically with caspase-1, leading to its inhibition while sparing other caspases like caspase-3 and caspase-7. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic potential. Interaction studies often utilize biochemical assays to measure the effects on enzyme activity and downstream signaling pathways affected by caspase-1 inhibition .

Z-YVAD-CMK is part of a broader class of caspase inhibitors, each with unique properties and specificities. Here are some similar compounds:

Compound NameTarget CaspasesUnique Features
Ac-YVAD-CMKCaspase-1Acetylated version; improved cell permeability
Z-DEVD-CMKCaspase-3Broad-spectrum inhibitor for apoptosis-related caspases
Z-VAD-FMKPan-caspasesNon-selective; inhibits multiple caspases
Ac-FLTD-CMKCaspases 1, 4, 5Designed specifically for GSDMD inhibition

Uniqueness: Z-YVAD-CMK's specificity for caspase-1 distinguishes it from other inhibitors that may affect multiple caspases or have broader activity profiles. This selectivity is particularly valuable in research focused on understanding the specific roles of caspase-1 in inflammation and cell death.

Z-YVAD-CMK (trifluoroacetate salt) is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name: N-[(benzyloxy)carbonyl]-L-tyrosyl-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-4-chloro-3-oxo-1-(trifluoroacetyl)butyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate. Its molecular formula is C₃₂H₃₈ClF₃N₄O₁₁, with a molecular weight of 747.1 g/mol in the trifluoroacetate salt form. The compound’s CAS registry number is 402474-85-5, and it is alternatively referred to as Cbz-Tyr-Val-Ala-Asp-CH₂Cl·TFA or Ac-YVAD-CMK in scientific literature.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number402474-85-5
Molecular Formula (Salt)C₃₂H₃₈ClF₃N₄O₁₁
Molecular Weight (Salt)747.1 g/mol
IUPAC NameSee above
SynonymsZ-YVAD-CMK, Ac-YVAD-CMK

The "Z" prefix denotes the benzyloxycarbonyl (Cbz) protecting group on the N-terminus of the tyrosine residue, while "CMK" refers to the chloromethyl ketone moiety at the C-terminal aspartic acid. The trifluoroacetate counterion originates from the salt formation with trifluoroacetic acid during purification.

Historical Development as a Caspase Inhibitor

The development of Z-YVAD-CMK emerged alongside the discovery of caspases in the 1990s, when researchers sought tools to dissect apoptotic signaling pathways. Early studies by Knies et al. (1998) demonstrated its efficacy in inhibiting caspase-1 (interleukin-1β converting enzyme, or ICE), which processes pro-inflammatory cytokines like interleukin-1β. Parallel work revealed its cross-reactivity with caspase-3, a key executioner protease in apoptosis.

By the early 2000s, Z-YVAD-CMK became integral to studies exploring inflammasome activation, a process where caspase-1 cleaves gasdermin D to induce pyroptosis. Its irreversible inhibition mechanism—mediated by the CMK group alkylating the catalytic cysteine in caspases—distinguished it from reversible inhibitors like Ac-YVAD-CHO. This property enabled precise temporal control in experimental models, cementing its utility in apoptosis and inflammation research.

Structural Characteristics and Functional Groups

Z-YVAD-CMK’s structure comprises four modular components:

  • Benzyloxycarbonyl (Cbz) Group: Protects the N-terminal tyrosine during synthesis and enhances cellular permeability.
  • Tetrapeptide Backbone (YVAD): Mirrors the caspase-1 cleavage site in pro-interleukin-1β, ensuring substrate specificity.
  • Chloromethyl Ketone (CMK): Reacts irreversibly with caspase active-site cysteines via nucleophilic substitution, forming a thioether bond.
  • Trifluoroacetate Counterion: Improves solubility in aqueous buffers and stabilizes the compound during storage.

Table 2: Functional Groups and Their Roles

Functional GroupRole
Benzyloxycarbonyl (Cbz)N-terminal protection; enhances lipophilicity
YVAD peptideSubstrate recognition motif for caspases
Chloromethyl ketoneIrreversible caspase inhibition
TrifluoroacetateSalt form for improved solubility

The YVAD sequence (tyrosine-valine-alanine-aspartic acid) is critical for binding caspase-1’s active site, while the CMK group ensures covalent modification of the catalytic cysteine (Cys285 in caspase-1). Structural analyses indicate that the trifluoroacetate salt does not participate in enzymatic interactions but mitigates aggregation in solution.

Z-YVAD-CMK functions as a potent irreversible inhibitor of caspase-1 through covalent modification of the active site cysteine residue [1] [2]. The inhibitor displays exceptional selectivity for caspase-1, with a Ki value of 0.8 nM, establishing it as one of the most potent caspase-1 inhibitors available [1] [2]. This high affinity results from the compound's tetrapeptide sequence (Tyrosine-Valine-Alanine-Aspartic acid) which closely mimics the natural substrate recognition motif of caspase-1 [1] [3].

The mechanism of inhibition involves the formation of a covalent thioether bond between the chloromethyl ketone group of Z-YVAD-CMK and the sulfur atom of cysteine 285 (Cys285) in the active site of caspase-1 [4] [3]. This covalent modification results in the complete and irreversible inactivation of the enzyme, preventing the cleavage of natural substrates such as pro-interleukin-1β and pro-interleukin-18 [1] [5]. The irreversible nature of this inhibition distinguishes Z-YVAD-CMK from reversible aldehyde-based inhibitors, providing sustained enzymatic blockade even after dilution or removal of the inhibitor [6] [7].

Crystal structure analysis reveals that the inhibitor occupies the substrate-binding groove of caspase-1, with the tetrapeptide sequence forming multiple hydrogen bonds and hydrophobic interactions with the enzyme [4] [3]. The catalytic cysteine Cys285 is activated through a proton transfer mechanism facilitated by hydrogen-bond interactions with serine 339 and histidine 237 [4]. This activation enables the nucleophilic attack on the electrophilic chloromethyl ketone group, resulting in the formation of the covalent adduct that permanently inactivates the enzyme [4] [3].

The compound demonstrates remarkable selectivity for caspase-1 over other family members, with studies showing that separate experiments on brain homogenates indicate 500 nM Z-YVAD-CMK inhibited caspase-1-like activity by 91%, but had almost no effect on caspase-3 activity [8]. This selectivity is attributed to the specific recognition of the YVAD sequence by the active site architecture of caspase-1, which has evolved to process substrates containing this particular motif [3] [2].

Cross-Reactivity with Caspase-3 and Structural Basis

Despite its high selectivity for caspase-1, Z-YVAD-CMK exhibits measurable cross-reactivity with caspase-3, albeit at significantly reduced potency [8] [9]. In vitro studies demonstrate that the inhibitor shows minimal inhibition of caspase-3, with Ki values exceeding 10,000 nM, representing more than a 10,000-fold difference in selectivity compared to caspase-1 [8] [2]. This cross-reactivity has been observed in several experimental systems, where Z-YVAD-CMK treatment resulted in reduction not only of caspase-1 but also of caspase-3 activity, though the mechanism appears to be indirect rather than direct inhibition [8] [9].

The structural basis for this cross-reactivity lies in the shared catalytic mechanism between caspase-1 and caspase-3, both of which utilize a cysteine residue in their active sites [4] [3]. However, the active site architecture of caspase-3 differs significantly from that of caspase-1, particularly in the substrate recognition loops that determine specificity [4] [10]. Caspase-3 preferentially recognizes DEVD sequences rather than YVAD sequences, which explains the dramatically reduced affinity for Z-YVAD-CMK [9] [2].

Structural analysis reveals that the cross-reactivity likely occurs through the reactivity of the chloromethyl ketone group, which can form covalent bonds with any accessible cysteine residue under appropriate conditions [7] [11]. The chloromethyl ketone moiety is inherently reactive toward nucleophilic sulfur atoms, and while the tetrapeptide sequence provides specificity, the electrophilic warhead can still interact with other cysteine proteases when present at sufficiently high concentrations [7] [11].

The observed reduction in caspase-3 activity following Z-YVAD-CMK treatment in vivo may also result from indirect mechanisms, such as the upstream role of caspase-1 in activating other caspases [8] [12]. Studies have demonstrated that caspase-1 can directly process pro-caspase-3 to its active form, suggesting that inhibition of caspase-1 may reduce caspase-3 activity through decreased activation rather than direct inhibition [8] [12]. This indirect mechanism is supported by the observation that the kinetics of caspase-3 inhibition following Z-YVAD-CMK treatment are consistent with reduced processing rather than direct enzymatic inhibition [8] [12].

Non-Specific Inhibition of Cathepsin B/H: Mechanistic Insights

Z-YVAD-CMK demonstrates significant non-specific inhibitory activity against several cathepsin family members, particularly cathepsin B and cathepsin H [7] [13]. This cross-reactivity represents a major limitation in the use of Z-YVAD-CMK as a specific caspase-1 inhibitor and has important implications for the interpretation of experimental results obtained with this compound [7] [14].

The inhibition of cathepsin B by Z-YVAD-CMK occurs through a mechanism similar to that observed with caspase-1, involving covalent modification of the active site cysteine residue [7] [14]. Studies have shown that cathepsin B is inhibited by Z-YVAD-CMK with k2/K1 values of approximately 5,000 M-1s-1, which, while lower than the corresponding values for caspase-1, still represents significant inhibitory activity [7]. The inhibition is irreversible and follows second-order kinetics, consistent with covalent modification of the catalytic cysteine residue [7] [14].

Cathepsin H shows weaker inhibition by Z-YVAD-CMK, with k2/K1 values below 1,000 M-1s-1 [7]. This reduced susceptibility is attributed to the unique structural features of cathepsin H, which functions as an aminopeptidase rather than an endopeptidase, and possesses a modified active site architecture that limits access to the catalytic cysteine [7] [15]. The weak inhibition of cathepsin H by Z-YVAD-CMK can be explained by the observation that aminopeptidases are generally less susceptible to peptide-based inhibitors designed for endopeptidases [7] [15].

The mechanistic basis for cathepsin inhibition by Z-YVAD-CMK lies in the shared catalytic mechanism between caspases and cathepsins, both of which belong to the cysteine protease superfamily [7] [11]. However, the structural differences between these enzyme families result in distinct inhibition profiles. While caspases require an aspartic acid residue at the P1 position for optimal substrate recognition, cathepsins have more flexible substrate requirements and can accommodate the YVAD sequence, albeit with reduced efficiency [7] [11].

Importantly, the inhibition of cathepsins by Z-YVAD-CMK occurs at concentrations commonly used in experimental studies, typically in the range of 10-100 μM [7] [13]. This concentration-dependent cross-reactivity means that experimental results obtained with Z-YVAD-CMK may be confounded by simultaneous inhibition of both caspases and cathepsins [7] [14]. Studies have demonstrated that cathepsin B inhibition by Z-YVAD-CMK rescued neuronal cells against glucose/oxygen deprivation-induced apoptosis, suggesting that some of the neuroprotective effects attributed to caspase-1 inhibition may actually result from cathepsin B inhibition [14].

The non-specific nature of Z-YVAD-CMK inhibition extends beyond cathepsin B and H to include other members of the cathepsin family, including cathepsin L, V, and S [7]. These enzymes are inhibited with varying degrees of potency, with cathepsin V showing particularly high susceptibility (k2/K1 >350,000 M-1s-1) and cathepsin S showing moderate inhibition (k2/K1 ~36,000 M-1s-1) [7]. The differential inhibition patterns reflect the structural diversity within the cathepsin family and the varying accessibility of their active site cysteine residues to the chloromethyl ketone warhead [7] [11].

The discovery of cathepsin cross-reactivity has led to the development of more specific caspase inhibitors and has highlighted the importance of using appropriate controls and complementary approaches when studying caspase function [7] [11]. The use of cathepsin-specific inhibitors, such as CA-074 for cathepsin B, in parallel with Z-YVAD-CMK can help distinguish between caspase-dependent and cathepsin-dependent effects in experimental systems [7] [16].

Table 1: Biochemical Mechanism of Action Data

CompoundTargetKi (nM)IC50MechanismSelectivityReference
Z-YVAD-CMK (trifluoroacetate salt)Caspase-10.8<0.1 μMIrreversible inhibition via covalent modification of Cys285High (primary target)Garcia-Calvo et al. 1998
Z-YVAD-CMK (trifluoroacetate salt)Caspase-3>10,000>10 μMCross-reactivity due to chloromethyl ketone reactivityLow (>10,000-fold difference)Garcia-Calvo et al. 1998
Z-YVAD-CMK (trifluoroacetate salt)Cathepsin BNot specifiedVariableNon-specific inhibition via covalent modificationModerate (off-target effect)Rozman-Pungercar et al. 2003

Table 2: Structural Basis for Caspase Interactions

Caspase TypeActive Site ResidueBinding ModeStructural FeatureSelectivity FactorFunctional Impact
Caspase-1Cys285Covalent thioether bondActive site cysteineHigh affinity for YVAD sequenceComplete inhibition
Caspase-3Cys163Weak covalent interactionActive site cysteineLow affinity for YVAD sequenceMinimal inhibition
Caspase-1His237Hydrogen bondingOxyanion holeSupporting role in catalysisStabilization of enzyme-inhibitor complex

Table 3: Non-Specific Cathepsin Inhibition Profile

Enzymek2/K1 (M-1s-1)Inhibition TypeMechanismSelectivity vs Caspase-1Clinical Relevance
Cathepsin B~5,000IrreversibleCovalent modification~200-fold lowerNeuronal protection
Cathepsin H<1,000WeakLimited reactivity~1000-fold lowerMinimal
Cathepsin L~28,000IrreversibleCovalent modification~10-fold lowerProtein degradation
Cathepsin V>350,000IrreversibleCovalent modification~3-fold lowerElastin degradation
Cathepsin S~36,000IrreversibleCovalent modification~8-fold lowerAntigen processing

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

7

Exact Mass

746.2177702 g/mol

Monoisotopic Mass

746.2177702 g/mol

Heavy Atom Count

51

Dates

Last modified: 08-08-2024

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